The compound is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. It has been studied for its pharmacological properties, particularly as an antagonist for neurokinin receptors, which are involved in various physiological processes including pain and inflammation .
The synthesis of Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate typically involves several key steps:
This method allows for high yields and purity of the desired compound, making it suitable for further applications in research and potential therapeutic uses.
Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate features a piperidine ring with a tert-butyl group and an amino group attached to the second carbon. The carboxylate group at position one contributes to its acidic properties.
Key structural data includes:
This structure is crucial for understanding its reactivity and interaction with biological targets.
Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate can participate in various chemical reactions typical of amines and carboxylic acids, including:
These reactions are essential for its application in drug development and synthesis of related compounds.
Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate acts primarily as a neurokinin receptor antagonist. Its mechanism involves binding to neurokinin receptors (such as NK1), thereby inhibiting their activation by endogenous ligands like substance P. This inhibition can lead to reduced neurogenic inflammation and pain perception, making it a candidate for therapeutic applications in pain management and inflammatory conditions .
The physical properties of Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate include:
Chemical properties include:
These properties are critical for its handling, storage, and application in laboratory settings.
Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate has significant applications in medicinal chemistry, particularly in:
The ongoing research into this compound highlights its potential impact on pharmacology and therapeutic strategies against various diseases.
The diastereoselective construction of the cis-3-amino-2-phenylpiperidine scaffold represents a significant synthetic challenge due to the need for precise stereochemical control at adjacent chiral centers. A prominent approach involves the reduction of cyclic imines derived from substituted pyridines. As disclosed in patent literature, diastereoselective reduction using lithium tri-sec-butylborohydride (L-selectride) achieves high cis selectivity (>10:1 dr) by exploiting stereoelectronic constraints in a bicyclic imine precursor [4]. Alternative routes employ chiral auxiliaries or asymmetric catalysis to install the cis configuration early in the synthesis. The cis isomer's spatial orientation facilitates intramolecular interactions critical for subsequent functionalization, as the phenyl group at C2 and amino group at C3 adopt equatorial positions, minimizing steric strain [3] [4].
Table 1: Methods for Stereoselective Synthesis of Cis-3-Amino-2-phenylpiperidine Derivatives
| Method | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Stereochemical Outcome |
|---|---|---|---|
| Hydride Reduction | L-Selectride | >10:1 | (2R,3S) or (2S,3R) |
| Catalytic Hydrogenation | Ru/C with Chiral Ligand | 8:1 to 15:1 | Variable based on ligand |
| Resolution | L-Tartaric Acid | Enantiopure after resolution | Single enantiomer |
Alkoxycarbonyl groups serve as indispensable temporary protecting groups for the C3-amino functionality during piperidine ring manipulations. The ethyl carbamate (Ethoxycarbonyl) group is particularly advantageous due to its stability under basic conditions and selective cleavage under mild acidic conditions without disturbing the Boc group at N1. This orthogonal protection strategy enables sequential functionalization: the C3 amino group is typically protected as an alkyl carbamate prior to Boc installation at the piperidine nitrogen [7]. This approach prevents unwanted quaternization or side reactions during ring substitutions. Critically, the steric bulk of alkoxycarbonyl groups like tert-butyl or isopropyl provides enhanced steric shielding, protecting the β-amino system from nucleophilic attacks or oxidations during multi-step syntheses targeting pharmaceutical intermediates [6] [7].
The tert-butoxycarbonyl (Boc) group at N1 functions as a strategic transient protector that balances stability with controlled lability. Its introduction via di-tert-butyl dicarbonate (Boc₂O) occurs under mild conditions (0-50°C) in aprotic solvents like tetrahydrofuran or ethyl acetate, with yields exceeding 85% [7]. The Boc group's primary roles include:
This orthogonal deprotection profile is critical for synthesizing cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate, as Boc removal occurs selectively in the presence of C3-urethane protections [3] [7].
Table 2: Comparative Analysis of Protecting Group Strategies
| Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility with C3-NH₂ Protection |
|---|---|---|---|
| Boc (N1) | Boc₂O, base | TFA, HCl/dioxane | Stable under acidic deprotection |
| Cbz (C3) | Cbz-Cl, base | H₂/Pd-C | Orthogonal to Boc |
| Alloc (C3) | Alloc-Cl, base | Pd(PPh₃)₄, morpholine | Orthogonal to Boc |
Heterogeneous catalytic hydrogenation provides an efficient route for piperidine ring saturation from pyridine precursors. Modern protocols employ ruthenium-, cobalt-, or nickel-based catalysts under moderate hydrogen pressure (20-100 bar) to effect stereoselective reduction. Notably, cobalt-doped titanium nanoparticles enable hydrogenation in aqueous media, eliminating the need for acidic additives traditionally required to activate pyridine rings [8]. For stereocontrol, Ru/C catalysts modified with chiral ligands facilitate cis-selective hydrogenation of 2-phenyl-3-aminopyridine derivatives through substrate-directed adsorption. Key parameters include:
Recent advances demonstrate that palladium-catalyzed hydrogenations tolerate fluorinated substituents, expanding access to fluorinated cis-piperidine analogs while maintaining the cis configuration through axial fluorine positioning [8].
Table 3: Hydrogenation Catalysts for Piperidine Synthesis
| Catalyst System | Conditions | Substrate Scope | cis:*trans Ratio |
|---|---|---|---|
| Ru/C + TMEDA | 60°C, 50 bar H₂, i-PrOH | 2,3-Disubstituted pyridines | 15:1 |
| Co/TiO₂ nanoparticles | 80°C, 30 bar H₂, H₂O | Electron-deficient pyridines | 8:1 |
| Pd(OH)₂/C (Pearlman’s cat.) | RT, 3 bar H₂, MeOH/THF | Sensitive functionalities | 12:1 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8